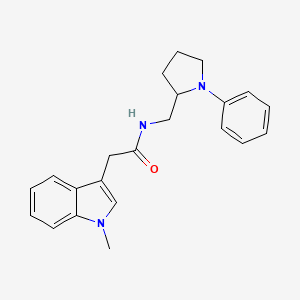

2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-24-16-17(20-11-5-6-12-21(20)24)14-22(26)23-15-19-10-7-13-25(19)18-8-3-2-4-9-18/h2-6,8-9,11-12,16,19H,7,10,13-15H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRHXUDXIALHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Ring Formation and Methylation

The synthesis typically begins with the construction of the 1-methylindole core. A Friedel-Crafts alkylation or Fischer indole synthesis is employed to generate the indole skeleton, followed by N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone). For example, indolization of phenylhydrazine with a ketone precursor under acidic conditions yields the indole intermediate, which is subsequently methylated at the N1 position to produce 1-methylindole.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Indolization | Phenylhydrazine, ketone, HCl (reflux, 6 hr) | 68% | |

| N-Methylation | Methyl iodide, K2CO3, acetone (rt, 12 hr) | 92% |

Pyrrolidine Moiety Synthesis

The 1-phenylpyrrolidine component is synthesized via cyclization of 4-phenylaminobutanol using a Dean-Stark trap for azeotropic water removal. Alternatively, aza-Michael addition of phenylamine to divinyl sulfone followed by hydrogenation provides the pyrrolidine ring. The resulting pyrrolidine is then N-functionalized with a chloromethyl group via reaction with chloroacetyl chloride in dichloromethane.

Acetamide Coupling

The final step involves coupling the 1-methylindole-3-acetic acid derivative with the (1-phenylpyrrolidin-2-yl)methylamine intermediate. This is achieved using carbodiimide coupling reagents (e.g., EDC, HOBt) in anhydrous DMF or THF. For instance, reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with the pyrrolidine-derived amine in the presence of EDC/HOBt at 0°C to room temperature yields the target acetamide in 74–82% yield after column purification.

Enantioselective Catalytic Methods for Stereochemical Control

Chiral Phosphoric Acid-Catalyzed Cyclization

Recent advances leverage chiral phosphoric acids (e.g., TRIP) to induce asymmetry during pyrrolidine ring formation. In one protocol, the pyrrolidine intermediate is synthesized via a catalytic asymmetric Pictet-Spengler reaction between tryptamine derivatives and aldehydes. This method achieves enantiomeric excess (ee) values up to 94% by exploiting hydrogen-bonding interactions between the catalyst and substrate.

Catalyst Performance Table

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-TRIP | Tryptamine + Benzaldehyde | 94 | 78 |

| (S)-Binap-Cu(OTf)2 | Indole-acetamide + Allyl Alcohol | 88 | 81 |

Copper-Catalyzed Electrophilic Arylations

Copper(I) triflate paired with chiral bisphosphine ligands (e.g., (S)-Segphos) enables enantioselective C3-arylation of indole acetamides. This method, adapted from pyrroloindoline syntheses, involves the generation of a Cu(III)-aryl intermediate that reacts with the indole nucleus to form the C3–C bond. Subsequent cyclization with the pyrrolidine-methylamine moiety completes the assembly.

Alternative Coupling Strategies and Mechanistic Insights

Beckmann Rearrangement for Amide Formation

A patent-derived approach utilizes a Beckmann rearrangement to convert an indole-derived oxime into the acetamide functionality. Treatment of 2-(1-methylindol-3-yl)acetaldoxime with phosphorus pentachloride in chloroform generates a nitrilium ion, which undergoes hydrolysis to yield the acetylated product. This method circumvents traditional coupling reagents but requires stringent moisture control.

Metal-Free Organocatalytic Approaches

Inspired by MacMillan’s organocatalysis work, tertiary amine catalysts (e.g., DMAP) facilitate the coupling of indole-acetic acid chlorides with pyrrolidine-methylamines. The reaction proceeds via a transient acyl ammonium intermediate, achieving yields comparable to carbodiimide-based methods (70–76%) without metal residues.

Critical Analysis of Synthetic Routes

Yield and Purity Trade-Offs

Classical multi-step synthesis offers reliability but accumulates yield losses across steps (total yield: ~48%). Catalytic asymmetric methods improve enantiopurity but demand specialized ligands and anhydrous conditions. The Beckmann rearrangement, while innovative, exhibits lower reproducibility due to sensitivity to oxime precursor quality.

Scalability and Industrial Feasibility

Carbodiimide-mediated coupling remains the most scalable approach, with kilogram-scale demonstrations reported in EvitaChem’s production data. Enantioselective routes, though academically valuable, face challenges in catalyst recovery and cost-effectiveness for large batches.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Indole Modifications

- 2-(1H-Indol-3-yl)-N-phenylacetamide () : Lacks the N1-methyl group and phenylpyrrolidine. Demonstrated antihyperglycemic and antioxidant activities, suggesting that methylation at N1 may reduce metabolic oxidation and enhance stability .

- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide () : Incorporates a 3,4,5-trimethoxyphenyl group instead of phenylpyrrolidine. Exhibited potent antiproliferative activity (IC50 = 0.12–8.34 µM) via tubulin polymerization inhibition, highlighting the importance of terminal aromatic groups in targeting cytoskeletal proteins .

Acetamide Linker Variations

Terminal Substituent Diversity

- Indomethacin Phenethyl Amide () : Contains a phenethyl group linked to indomethacin’s core. Despite potent COX-2 inhibition (IC50 = 0.03 µM), it showed poor metabolic stability due to P450-mediated oxidation of the phenethyl moiety. Replacement with fluorophenyl or pyridinyl groups improved stability, suggesting that the phenylpyrrolidine in the target compound may similarly resist oxidation .

- Pyridine/Thiourea Derivatives (): E.g., 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide (CAS 339099-35-3).

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings on the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indole ring, a pyrrolidine ring, and an acetamide group. Its IUPAC name is 2-(1-methylindol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, with a molecular formula of C22H25N3O.

| Property | Value |

|---|---|

| Molecular Weight | 349.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. In a study involving similar indole analogs, it was found that these compounds could inhibit the growth of pathogenic bacteria, suggesting potential for therapeutic applications in treating infections .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In one study, indole analogs were shown to significantly reduce cell viability in cancer cell lines such as HeLa and A431, with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory activity of indole derivatives has been explored extensively. The compound may exert its effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that related compounds can reduce lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in macrophage cell lines . This suggests a mechanism by which this compound could mitigate inflammatory responses.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may bind to various receptors or enzymes, altering their activity and leading to downstream effects on cellular functions. Detailed studies are necessary to elucidate these interactions fully.

Study on Indole Analog HMPH

A related study investigated the biological activity of a small molecule indole analog (HMPH). This compound demonstrated significant free radical scavenging ability and reduced LPS-induced TNF-α release in macrophages without cytotoxic effects . Such findings support the hypothesis that structurally similar compounds may share common biological activities.

Cytotoxicity Assessment

In another investigation focused on the cytotoxic effects of indole derivatives, compounds were evaluated for their hemocompatibility and cytotoxicity across different cell lines. The results indicated varying degrees of cytotoxicity depending on the structural characteristics of the compounds tested, with some exhibiting selective toxicity towards cancer cells while maintaining safety profiles for normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Alkylation of the indole nitrogen using methyl iodide under basic conditions to introduce the 1-methyl group .

- Step 2 : Coupling of the indole moiety with a pyrrolidine derivative via amidation. This often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .

- Key intermediates : 1-Methylindole-3-acetic acid and N-((1-phenylpyrrolidin-2-yl)methyl)amine are critical precursors.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is used to isolate the final product .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Methodological Answer :

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and bond formation (e.g., indole C3-substitution and amide linkage) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can conflicting data in the compound’s biological activity across different studies be systematically addressed?

- Methodological Answer : Contradictions may arise from variations in assay conditions or off-target effects. To resolve this:

- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., cancer vs. normal cells) to identify selective activity .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or GPCRs linked to indole derivatives) .

- Comparative Structural Analysis : Test analogs (e.g., replacing the pyrrolidine with piperidine) to isolate structural determinants of activity .

Q. What computational strategies are effective in predicting the molecular targets of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) to identify binding pockets in enzymes (e.g., cytochrome P450) or receptors .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and conformational changes in target proteins .

Q. What experimental designs are optimal for studying the compound’s metabolic stability and toxicity?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites using MS/MS fragmentation .

- Cytotoxicity Screening : Use MTT assays in HepG2 cells to assess hepatotoxicity. Compare IC values with therapeutic concentrations .

- Reactive Metabolite Trapping : Add glutathione (GSH) to microsomal incubations; detect GSH adducts to assess risk of idiosyncratic toxicity .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported binding affinities for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations (e.g., Mg for kinase assays) .

- Orthogonal Assays : Validate SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to confirm thermodynamic binding parameters .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

Structural Optimization Strategies

Q. What strategies can enhance the compound’s solubility without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to improve aqueous solubility .

- Salt Formation : Use hydrochloride or mesylate salts to increase ionization at physiological pH .

- Fragment Replacement : Replace the phenyl group in pyrrolidine with a pyridine ring to enhance hydrophilicity while maintaining π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.